molecular formula C13H9BrF2O B6320547 SALOR-INT L480401-1EA CAS No. 834884-91-2

SALOR-INT L480401-1EA

Cat. No.: B6320547
CAS No.: 834884-91-2
M. Wt: 299.11 g/mol
InChI Key: KXIVWTHAPXBXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SALOR-INT L480401-1EA, also known by its chemical name 4-((2-Bromobenzyl)oxy)-1,2-difluorobenzene, is a compound with the molecular formula C13H9BrF2O and a molecular weight of 299.11 . This compound is characterized by the presence of bromine, fluorine, and benzene rings in its structure, making it a versatile molecule for various chemical applications.

Preparation Methods

The synthesis of SALOR-INT L480401-1EA involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-bromobenzyl alcohol with 1,2-difluorobenzene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the product, which is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

SALOR-INT L480401-1EA undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: The benzyl group in the compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution of the bromine atom may result in the formation of various substituted benzene derivatives .

Scientific Research Applications

SALOR-INT L480401-1EA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules

    Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorine atoms make it suitable for use in fluorine-19 nuclear magnetic resonance spectroscopy.

    Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile building block for drug design.

    Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of SALOR-INT L480401-1EA involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. In biological systems, this compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

SALOR-INT L480401-1EA can be compared with other similar compounds, such as:

    4-((2-Chlorobenzyl)oxy)-1,2-difluorobenzene: This compound is similar in structure but contains a chlorine atom instead of bromine. The presence of chlorine can affect the compound’s reactivity and binding affinity.

    4-((2-Methylbenzyl)oxy)-1,2-difluorobenzene: This compound has a methyl group instead of bromine. The methyl group can influence the compound’s chemical properties and interactions.

    4-((2-Nitrobenzyl)oxy)-1,2-difluorobenzene:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-[(2-bromophenyl)methoxy]-1,2-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVWTHAPXBXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-91-2
Record name 4-((2-BROMOBENZYL)OXY)-1,2-DIFLUOROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.